molecular formula C26H23F4N3O3 B2651997 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea CAS No. 1022665-55-9

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea

Cat. No.: B2651997
CAS No.: 1022665-55-9
M. Wt: 501.482
InChI Key: OUEUUROMPKUUNK-UHFFFAOYSA-N
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Description

The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea” is a chemical of interest in pharmaceutical testing . It is available for purchase as a high-quality reference standard .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, and density . Unfortunately, the specific values for these properties of the compound “this compound” are not provided in the available resources.

Scientific Research Applications

Host–Guest Interactions

The study of host–guest interactions, particularly in aqueous solutions, involves understanding how certain molecules (hosts) can encapsulate or interact with other molecules (guests) in a selective manner. This is crucial in designing more efficient drug delivery systems, sensors, and materials for environmental remediation. For instance, the complexation of dansyl substituents by β-cyclodextrin and its derivatives in aqueous solutions has been thoroughly investigated through various spectroscopic and rheological techniques. Such studies provide insights into the molecular interactions and potential applications in drug delivery systems where specific drug molecules can be encapsulated within host structures for targeted delivery (Wang et al., 2011).

Corrosion Inhibition

The search for effective corrosion inhibitors is vital for protecting metals and alloys from degradation, especially in harsh chemical environments. Research into 1,3,5-triazinyl urea derivatives has shown promising results in inhibiting mild steel corrosion in acidic solutions. This is significant for industries where metal parts are exposed to corrosive substances, as these inhibitors can extend the lifespan of such materials, reduce maintenance costs, and prevent failures (Mistry et al., 2011).

Crystal Engineering

Understanding the crystal structure of compounds is fundamental in materials science, as it influences the physical properties and potential applications of materials. The crystal structure of flufenoxuron, a benzoylurea pesticide, highlights the importance of such studies in designing more effective agrochemicals. The detailed analysis of molecular interactions within the crystal lattice can guide the synthesis of compounds with improved stability, solubility, and bioavailability (Jeon et al., 2014).

DNA Binding and Anticancer Research

The design and synthesis of N-alkyl(anilino)quinazoline derivatives have been explored for their DNA-binding properties. Such compounds have potential applications in anticancer research, as they can interact with DNA, disrupting the proliferation of cancer cells. Understanding how these molecules bind to DNA is crucial for developing new chemotherapeutic agents that are more selective and have fewer side effects (Garofalo et al., 2010).

Future Directions

The future directions for the study and application of this compound are not specified in the available resources. Given its use in pharmaceutical testing , it’s possible that future research could explore its potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N3O3/c1-35-22-13-16-10-11-31-21(18(16)14-23(22)36-2)12-15-6-8-17(9-7-15)32-25(34)33-24-19(26(28,29)30)4-3-5-20(24)27/h3-9,13-14H,10-12H2,1-2H3,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEUUROMPKUUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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